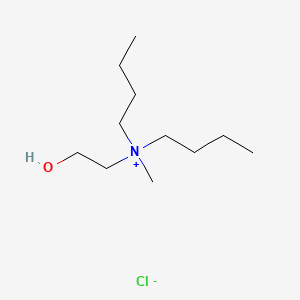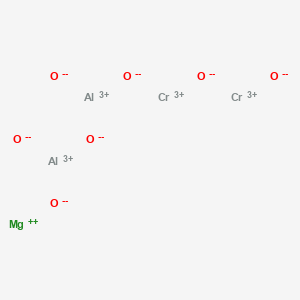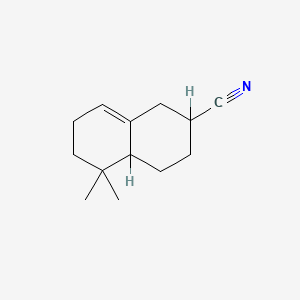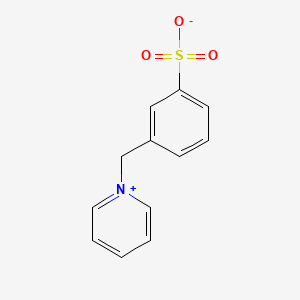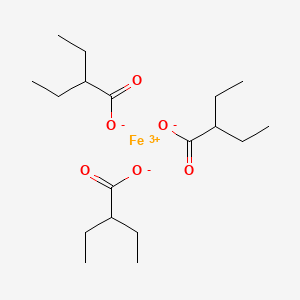
Iron tris(2-ethylbutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron tris(2-ethylbutyrate) is a coordination compound where iron is complexed with three 2-ethylbutyrate ligands. This compound is known for its applications in various fields, including catalysis and materials science. The molecular formula of iron tris(2-ethylbutyrate) is C18H33FeO6, and it has a molecular weight of 401.30 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Iron tris(2-ethylbutyrate) can be synthesized through the reaction of iron(III) chloride with 2-ethylbutyric acid in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
FeCl3+3C6H12O2→Fe(C6H12O2)3+3HCl
The reaction mixture is usually heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of iron tris(2-ethylbutyrate) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and advanced filtration techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
Iron tris(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) complexes under specific conditions.
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
Oxidation: Iron(III) oxide and organic by-products.
Reduction: Iron(II) complexes and hydrogen gas.
Substitution: New iron complexes with different ligands.
科学的研究の応用
Iron tris(2-ethylbutyrate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its role in biological systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of iron tris(2-ethylbutyrate) involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The 2-ethylbutyrate ligands stabilize the iron center and influence its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through coordination and redox mechanisms .
類似化合物との比較
Similar Compounds
Iron tris(acetylacetonate): Another iron(III) complex with acetylacetonate ligands.
Iron tris(benzoylacetonate): An iron(III) complex with benzoylacetonate ligands.
Iron tris(dipivaloylmethanate): An iron(III) complex with dipivaloylmethanate ligands.
Uniqueness
Iron tris(2-ethylbutyrate) is unique due to the specific properties imparted by the 2-ethylbutyrate ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. Compared to other similar compounds, iron tris(2-ethylbutyrate) may exhibit different solubility, volatility, and catalytic properties .
特性
CAS番号 |
82807-83-8 |
|---|---|
分子式 |
C18H33FeO6 |
分子量 |
401.3 g/mol |
IUPAC名 |
2-ethylbutanoate;iron(3+) |
InChI |
InChI=1S/3C6H12O2.Fe/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChIキー |
PLNMRWMBKXZPLJ-UHFFFAOYSA-K |
正規SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


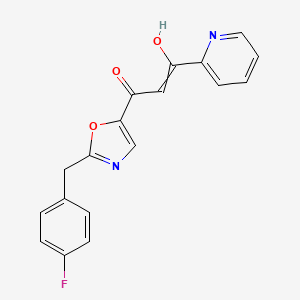
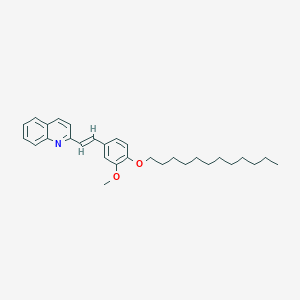



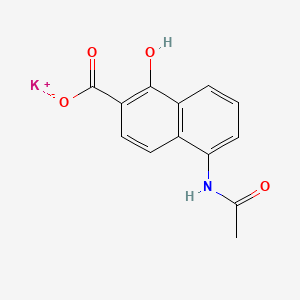
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
